Superior Hexokinase Phosphorylation Ratio (PR) of FDG vs. 2-Deoxy-D-glucose (2-DG) in Brain and Tumor Models
FDG demonstrates a higher phosphorylation ratio (PR) compared to 2-deoxy-D-glucose (2-DG) by hexokinase, the key enzyme responsible for intracellular trapping. The kinetic analysis of bovine and rat glioma hexokinase I (predominant in normal brain) and hexokinase II (increased in brain tumors) established a clear kinetic hierarchy: Km(Glc) < Km(FDG) << Km(2DG), and importantly, PR(2DG) < PR(FDG) [1]. This indicates that FDG is a more efficient substrate for the metabolic trapping mechanism, leading to a higher proportion of phosphorylated and retained tracer, which is critical for PET signal intensity and quantitative accuracy. The lumped constant (LC) calculated for FDG based on these parameters was higher than that predicted from animal studies using 2-DG [1].
| Evidence Dimension | Hexokinase Substrate Affinity and Phosphorylation Ratio |
|---|---|
| Target Compound Data | Km(FDG) intermediate between glucose and 2-DG; PR(FDG) higher than 2-DG |
| Comparator Or Baseline | 2-Deoxy-D-glucose (2-DG): Km(2DG) significantly higher (lower affinity) than FDG; PR(2DG) lower than FDG |
| Quantified Difference | Km(Glc) < Km(FDG) << Km(2DG); PR(2DG) < PR(FDG) |
| Conditions | In vitro kinetic assay using bovine and 36B-10 rat glioma hexokinase I and II |
Why This Matters
Higher phosphorylation efficiency and distinct kinetic parameters ensure that FDG provides a more robust and quantifiable signal for PET imaging, and that conversion factors (lumped constant) derived from 2-DG are not valid for FDG.
- [1] Muzi M, Freeman SD, Burrows RC, Wiseman RW, Link JM, Krohn KA, Graham MM, Spence AM. Kinetic characterization of hexokinase isoenzymes from glioma cells: Implications for FDG imaging of human brain tumors. Nuclear Medicine and Biology. 2001;28(2):107-116. View Source
